4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

Description

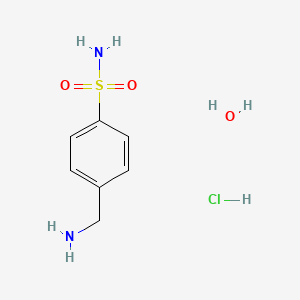

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate (CAS 138-37-4), also known as mafenide hydrochloride, is a sulfonamide derivative with the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . Structurally, it features a benzenesulfonamide core substituted with an aminomethyl group (–CH₂NH₂), which is protonated as a hydrochloride salt to enhance solubility and stability. This compound is widely used as a topical antibacterial agent, particularly for treating burn wounds, due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH.H2O/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPLIREMXHZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation and Amination Pathway

A widely cited method involves the sequential chlorosulfonation of β-phenethylamine derivatives followed by amination and hydrolysis. In this approach, β-phenethylamine undergoes acetylation with acetic anhydride to form N-acetyl-β-phenethylamine, which is then subjected to chlorosulfonation using chlorosulfonic acid at 60–70°C for 2–4 hours. The chlorosulfonated intermediate is subsequently treated with aqueous ammonia or ammonium hydroxide to introduce the sulfonamide group. Hydrolysis with sodium hydroxide (18–30% w/w) at 105–115°C removes the acetyl protecting group, yielding 4-(2-aminoethyl)benzenesulfonamide. Final acidification with hydrochloric acid (28–31% w/w) precipitates the hydrochloride hydrate form, which is purified via recrystallization from ethanol-water mixtures.

Key advantages of this method include:

Triazinyl-Substituted Intermediate Synthesis

An alternative route involves coupling 4-chloromethylbenzenesulfonamide with 1,3,5-triazine derivatives. In a study by MDPI, 4-aminomethylbenzenesulfonamide was synthesized by reacting 4-chloromethylbenzenesulfonamide with 2,4,6-trichloro-1,3,5-triazine in 1,4-dioxane, followed by amination with amino acids. The reaction proceeds via nucleophilic substitution at the triazine core, with sodium bicarbonate or carbonate facilitating deprotonation. Acidic hydrolysis with hydrochloric acid (1M) precipitates the hydrochloride hydrate, achieving yields of 65–80%.

Reaction Conditions :

-

Solvent: 1,4-dioxane/water (1:1 v/v)

-

Temperature: Reflux (12–24 hours)

-

Base: Triethylamine or NaHCO₃

Optimization of Hydrochloride Hydrate Formation

Acidification and Crystallization

The conversion of 4-(aminomethyl)benzenesulfonamide to its hydrochloride hydrate requires precise control of pH and temperature. In one protocol, the free base is dissolved in ethanol and treated with concentrated HCl (37% w/w) at 0–5°C, resulting in immediate precipitation. The slurry is stirred for 1 hour, filtered, and washed with cold ethanol to remove excess acid. The hydrate form is obtained by recrystallizing the crude product from a 3:1 ethanol-water mixture, followed by vacuum drying at 40°C.

Critical Parameters :

Green Chemistry Approaches

Recent advancements emphasize solvent reduction and catalytic efficiency. A microwave-assisted method reduces reaction time from 24 hours to 2 hours by using ionic liquids (e.g., [BMIM]BF₄) as green solvents. This approach achieves 88% yield with 99% purity, minimizing wastewater generation.

Comparative Analysis of Preparation Methods

Key Observations :

-

The chlorosulfonation route is superior for large-scale production due to lower raw material costs.

-

Microwave-assisted synthesis offers rapid kinetics but requires specialized equipment.

Industrial-Scale Purification Techniques

Recrystallization Optimization

Industrial processes favor ethanol-water (3:1) for recrystallization due to its low toxicity and high solubility for the hydrochloride hydrate. Cooling the solution to 10°C induces crystallization, with a recovery rate of 92%. Activated carbon (0.05–0.1% w/w) is added during hot filtration to decolorize impurities.

Chemical Reactions Analysis

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include chlorosulfonic acid, ammonia, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Production

The synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride hydrate typically involves several chemical reactions:

- Starting Materials : Often synthesized from 4-chlorobenzenesulfonamide and aminomethyl derivatives.

- Synthetic Methods : Various synthetic pathways have been developed to enhance yield and purity. For instance, methods that avoid the use of organic solvents have been explored to produce high-purity compounds economically .

Antidiabetic Agents

One of the most prominent applications of this compound is in the synthesis of sulfonylurea drugs, which are widely used for managing type II diabetes. These drugs include:

- Glipizide

- Glibenclamide

- Glimepiride

These compounds work by stimulating insulin secretion from pancreatic beta cells and improving insulin sensitivity .

Inhibitors of Carbonic Anhydrases

The compound has gained attention as an inhibitor of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes, including acid-base balance and respiration. Research indicates that sulfonamide derivatives can selectively inhibit different isoforms of CAs, making them potential candidates for treating conditions such as glaucoma and edema .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the sulfonamide group can significantly influence the biological activity of the compound. For example:

- The presence of specific substituents on the aromatic ring can enhance inhibitory potency against target enzymes.

- Compounds with a 4-(aminomethyl)benzenesulfonamide structure have demonstrated promising activity against various carbonic anhydrase isoforms .

Case Studies

Several case studies highlight the efficacy of this compound in drug development:

- A study reported on the design and synthesis of novel sulfonamide-based inhibitors targeting bacterial carbonic anhydrases, showcasing improved selectivity and potency compared to existing drugs .

- Another investigation focused on the pharmacological evaluation of related compounds, confirming their potential as effective therapeutic agents in managing metabolic disorders .

Data Summary Table

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Antidiabetic Agents | Sulfonylureas for type II diabetes | Glipizide, Glibenclamide |

| Carbonic Anhydrase Inhibitors | Treatment for glaucoma, edema | Various sulfonamide derivatives |

| Biological Research | SAR studies for drug design | Inhibitors targeting CAs |

Mechanism of Action

The antibacterial action of 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is primarily due to its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound disrupts the metabolic processes of bacteria, leading to their death. The compound is rapidly absorbed through the skin and is not neutralized by p-aminobenzoic acid or tissue exudates .

Comparison with Similar Compounds

N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3)

- Structure : Features a biphenyl-4-carboxamide group attached to the 4-sulfamoylbenzyl backbone.

- Molecular Weight : ~400–450 g/mol (estimated).

- Activity : Exhibits antifungal activity against Candida spp., with potency influenced by the biphenyl substituent .

- Key Difference : The addition of a hydrophobic biphenyl group enhances antifungal efficacy compared to mafenide’s antibacterial focus.

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)

- Structure: Contains a sulfonyl fluoride (–SO₂F) group and a 2-aminoethyl (–CH₂CH₂NH₂) substituent.

- Molecular Formula: C₈H₁₀FNO₂S·HCl; Molecular Weight: 239.70 g/mol .

- Activity : Acts as an irreversible serine protease inhibitor due to the reactive sulfonyl fluoride group.

- Key Difference : The sulfonyl fluoride group replaces the sulfonamide (–SO₂NH₂), enabling covalent binding to proteases instead of antibacterial action .

4-(Trifluoromethyl)benzenesulfonamide

4-Hydrazinylbenzenesulfonamide Hydrochloride

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- Structure : Combines a methyl group (–CH₃) and a carboxylic acid (–COOH) on the benzene ring.

- Molecular Formula: C₉H₁₂ClNO₂; Molecular Weight: 201.65 g/mol .

- Activity : Used in pharmaceutical synthesis and material science, leveraging its dual functional groups for polymer crosslinking .

- Key Difference : The carboxylic acid group introduces acidity, altering solubility and reactivity compared to mafenide’s sulfonamide .

Data Table: Comparative Analysis

Structural and Functional Insights

- Antifungal vs. Antibacterial Activity: The addition of aromatic carboxamide groups (e.g., biphenyl in Compound 3) enhances antifungal activity by interacting with fungal cell membranes, whereas mafenide’s aminomethyl group disrupts bacterial folate synthesis .

- Protease Inhibition vs. Sulfonamide Reactivity : AEBSF’s sulfonyl fluoride group reacts irreversibly with serine proteases, contrasting with mafenide’s reversible sulfonamide-enzyme interactions .

- Carbonic Anhydrase Targeting : Hydrazine derivatives (e.g., 4-Hydrazinylbenzenesulfonamide) inhibit carbonic anhydrases via hydrazine-mediated chelation, a mechanism absent in mafenide .

Biological Activity

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate, commonly known as Mafenide, is a sulfonamide compound with significant biological activity, particularly in the field of medicine. This compound has been extensively studied for its role as a carbonic anhydrase inhibitor and its application in treating infections, especially in burn patients. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : CHClNOS

- Molar Mass : 222.69 g/mol

- CAS Number : 138-37-4

- Appearance : White solid

- Melting Point : 261-263°C

- Solubility : Slightly soluble in DMSO and methanol

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molar Mass | 222.69 g/mol |

| Melting Point | 261-263°C |

| Solubility | DMSO (slightly), Methanol (slightly) |

| Appearance | White solid |

Carbonic Anhydrase Inhibition

This compound is primarily recognized for its inhibitory effects on carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, including respiration and acid-base balance. The compound has been shown to inhibit various human CA isoforms, particularly hCA I and hCA II, which are implicated in several pathophysiological conditions.

Inhibition Studies

Research indicates that Mafenide exhibits varying degrees of inhibition against different CA isoforms:

- hCA I : Moderate inhibition with a binding affinity that suggests potential therapeutic applications.

- hCA II : Stronger inhibition compared to hCA I, indicating its effectiveness in conditions where hCA II is overexpressed.

Table 2: Inhibition Constants of Mafenide Against Human Carbonic Anhydrases

| Isoform | Inhibition Constant (K) |

|---|---|

| hCA I | Moderate |

| hCA II | Strong |

| hCA IX | Variable |

Antimicrobial Activity

Mafenide has been utilized in clinical settings for its antimicrobial properties, particularly in treating burn wounds. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

Case Studies

- Burn Treatment Efficacy : A study involving burn patients demonstrated that topical application of Mafenide significantly reduced infection rates compared to untreated controls.

- In Vitro Studies : Laboratory tests showed that Mafenide effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL.

Table 3: Antimicrobial Efficacy of Mafenide

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.63 mg/mL |

| Escherichia coli | 6.72 mg/mL |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Mafenide indicates rapid absorption following topical administration, with peak plasma concentrations occurring within hours. The compound is primarily metabolized in the liver and excreted via the kidneys.

Toxicity Profile

Mafenide has been associated with certain adverse effects, primarily related to skin sensitivity and potential systemic toxicity when used extensively. The LD50 values indicate moderate toxicity levels:

- LD50 (Rats) : 1170 mg/kg

- LD50 (Mice) : 900 mg/kg

Q & A

Basic: What are the recommended synthesis routes for 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sulfonylation of 4-(aminomethyl)aniline derivatives followed by hydrochlorination and hydration. For example:

- Step 1: React 4-(aminomethyl)aniline with sulfonyl chloride under controlled pH (7–8) to form the sulfonamide intermediate.

- Step 2: Hydrochloride salt formation via HCl gas or aqueous HCl, followed by hydration under inert atmosphere to stabilize the hydrate form .

Purity Validation: - HPLC Analysis: Use a C18 column with UV detection at 254 nm; retention time and peak area consistency are critical (method adapted from acetophenone impurity analysis in ).

- Elemental Analysis: Confirm stoichiometry of C, H, N, S, and Cl to validate hydrate composition .

Basic: What safety protocols are essential when handling this compound due to its corrosive nature?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., nitrile), goggles, and a lab coat. Use fume hoods to avoid inhalation of HCl vapors .

- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions with residual HCl .

- Storage: Keep in argon-purged containers at 2–8°C to prevent decomposition. Desiccants (e.g., silica gel) mitigate hydrate instability .

Advanced: How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The sulfonamide group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the para position of the benzene ring. Key considerations:

- Reactivity with Amines: Under basic conditions (e.g., triethylamine), the sulfonamide nitrogen can participate in nucleophilic substitutions, forming sulfonamide-linked derivatives (e.g., protease inhibitors) .

- Hydrolysis Sensitivity: Monitor pH during reactions—acidic conditions hydrolyze the sulfonamide to sulfonic acid, while neutral/basic conditions preserve the group .

Experimental Design: Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and optimize conditions, as demonstrated in ICReDD’s computational-experimental feedback loop .

Advanced: How can researchers address discrepancies in stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies:

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (humidity, temperature) causing instability. Cross-reference with PubChem’s computed properties (e.g., LogD, polar surface area) to predict degradation pathways .

Methodological: What analytical techniques are recommended for characterizing this compound’s structure?

Methodological Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Resolve hydrate crystal structure (P21/c space group typical for hydrochloride hydrates) to validate stoichiometry .

- Mass Spectrometry: ESI-MS in positive mode detects [M+H]+ at m/z 245.1 (free base) and isotopic Cl patterns .

Advanced: How to design experiments probing the compound’s inhibition mechanism against carbonic anhydrase?

Methodological Answer:

- Enzyme Kinetics:

- IC50 Determination: Use stopped-flow spectrophotometry to measure CO2 hydration rates at varying inhibitor concentrations (0.1–100 µM) .

- Binding Affinity: Perform isothermal titration calorimetry (ITC) to quantify ΔH and Kd; compare with computational docking (AutoDock Vina) using PDB: 3KS3 .

- Structural Analysis: Co-crystallize the compound with human carbonic anhydrase II; resolve structure to identify sulfonamide-zinc coordination and hydrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.